molecular formula C7H4ClIO2 B051647 3-Chloro-2-iodobenzoic acid CAS No. 123278-03-5

3-Chloro-2-iodobenzoic acid

Cat. No.: B051647
CAS No.: 123278-03-5
M. Wt: 282.46 g/mol
InChI Key: IHSNWQTZBUIFSL-UHFFFAOYSA-N
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Description

3-Chloro-2-iodobenzoic acid is an organic compound that belongs to the class of halogenated benzoic acids It is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a carboxylic acid group

Mechanism of Action

Target of Action

3-Chloro-2-iodobenzoic acid, similar to its related compounds such as 2-Iodosobenzoic acid (IBA), is a type of cyclic hypervalent iodine reagent . These compounds are known to act as efficient organocatalysts and reagents for various reactions . The primary targets of these compounds are typically organic substrates involved in oxidation reactions .

Mode of Action

The mode of action of this compound is likely similar to that of 2-Iodosobenzoic acid (IBA). IBA acts as a catalyst and reagent in various reactions, including decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation . The compound interacts with its targets by facilitating the transfer of iodine, leading to the oxidation of the substrate .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the aforementioned reactions. For instance, in oxidative C–H arylation, the compound facilitates the introduction of an aryl group into a carbon-hydrogen bond . The downstream effects of these reactions depend on the specific substrates and reaction conditions.

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its absorption, distribution, metabolism, and excretion (ADME) properties would likely depend on factors such as its formulation and route of administration.

Result of Action

The molecular and cellular effects of this compound’s action would be the result of the specific reactions it catalyzes. For example, in oxidative C–H arylation, the compound could facilitate the formation of new carbon-carbon bonds, potentially leading to the synthesis of complex organic molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of water and other solvents . Additionally, the compound should be stored in a dark place at room temperature to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-iodobenzoic acid typically involves the iodination of 3-chlorobenzoic acid. One common method is the Sandmeyer reaction, where 3-chlorobenzoic acid is first converted to its diazonium salt, followed by reaction with potassium iodide to introduce the iodine atom. The reaction conditions usually involve maintaining a low temperature to stabilize the diazonium intermediate.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors such as methyl anthranilate. The process includes iodination, diazotization, and chlorination steps, followed by hydrolysis to yield the final product. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and specific reagents .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium azide in the presence of copper(I) iodide as a catalyst.

    Oxidation: Oxone® in aqueous solution under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: 3-Chloro-2-azidobenzoic acid.

    Oxidation: 3-Chloro-2-iodoxybenzoic acid.

    Reduction: 3-Chloro-2-iodobenzyl alcohol.

Scientific Research Applications

3-Chloro-2-iodobenzoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

  • 2-Iodobenzoic acid
  • 4-Iodobenzoic acid
  • 3-Chloro-4-iodobenzoic acid

Comparison: 3-Chloro-2-iodobenzoic acid is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct reactivity compared to its analogs. For instance, 2-Iodobenzoic acid lacks the chlorine atom, making it less versatile in certain substitution reactions. Similarly, 4-Iodobenzoic acid has the iodine atom in a different position, affecting its reactivity and applications .

Properties

IUPAC Name

3-chloro-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSNWQTZBUIFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560936
Record name 3-Chloro-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123278-03-5
Record name 3-Chloro-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (4.82 g, 69.9 mmol) in water (25 mL) was added dropwise via addition funnel to a solution of 2-amino-3-chlorobenzoic acid (8.0 g, 46.6 mmol) in DMSO (25 mL) and 30% H2SO4 (75 mL) that had previously been cooled to 0° C. The mixture was stirred at 0° C. for 1 hour, at which time a solution of potassium iodide (19.3 g, 117 mmol) in water (25 mL) was added via addition funnel. The ice bath was removed, and the mixture was stirred for 2 hours. EtOAc (200 mL) was added, and the mixture was washed with 2N sodium sulfite (3×). The organic layer was then washed once with water and once with brine, dried over anhydrous MgSO4, and concentrated in vacuo to give 8.83 g of 3-chloro-2-iodobenzoic acid as a yellow solid.
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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